molecular formula C28H31N3O10S B15183237 10-(N-(2-Morpholinoethyl)glycyl)phenothiazine dimaleate CAS No. 102602-97-1

10-(N-(2-Morpholinoethyl)glycyl)phenothiazine dimaleate

Cat. No.: B15183237
CAS No.: 102602-97-1
M. Wt: 601.6 g/mol
InChI Key: HWCCLMZVGBBVHH-SPIKMXEPSA-N
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Description

10-(N-(2-Morpholinoethyl)glycyl)phenothiazine dimaleate is a complex organic compound that belongs to the phenothiazine family Phenothiazines are known for their diverse biological activities and have been extensively studied for their applications in medicine, particularly as antipsychotic and antiemetic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(N-(2-Morpholinoethyl)glycyl)phenothiazine dimaleate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 10-(N-(2-Morpholinoethyl)glycyl)phenothiazine dimaleate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(N-(2-Morpholinoethyl)glycyl)phenothiazine dimaleate is unique due to its specific combination of functional groups, which confer distinct biological activities and potential applications in various fields. Its ability to inhibit multiple molecular targets makes it a versatile compound for scientific research.

Properties

CAS No.

102602-97-1

Molecular Formula

C28H31N3O10S

Molecular Weight

601.6 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;2-(2-morpholin-4-ylethylamino)-1-phenothiazin-10-ylethanone

InChI

InChI=1S/C20H23N3O2S.2C4H4O4/c24-20(15-21-9-10-22-11-13-25-14-12-22)23-16-5-1-3-7-18(16)26-19-8-4-2-6-17(19)23;2*5-3(6)1-2-4(7)8/h1-8,21H,9-15H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-

InChI Key

HWCCLMZVGBBVHH-SPIKMXEPSA-N

Isomeric SMILES

C1N(CCOC1)CCNCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

C1COCCN1CCNCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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